4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo ring fused to a pyrimidine ring, with chlorine and methyl substituents at specific positions
Mechanism of Action
Target of Action
The primary target of 4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is the enzyme DNA gyrase . This enzyme is crucial for bacterial DNA replication, and its inhibition can lead to the cessation of bacterial growth . The compound also has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .
Mode of Action
This compound binds to DNA gyrase, preventing it from breaking down bacterial DNA . This binding inhibits the enzyme’s activity, leading to the disruption of DNA replication and, consequently, bacterial growth . The compound’s interaction with RNA polymerase also contributes to its antimycobacterial activity .
Biochemical Pathways
The inhibition of DNA gyrase and RNA polymerase disrupts the normal biochemical pathways of bacterial DNA replication and RNA synthesis . This disruption affects the downstream effects of these pathways, including protein synthesis and cell division, leading to the inhibition of bacterial growth .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth . By binding to and inhibiting the activities of DNA gyrase and RNA polymerase, the compound disrupts bacterial DNA replication and RNA synthesis, leading to the cessation of bacterial growth .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various biomolecules in the cell .
Cellular Effects
4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine has been found to have effects on various types of cells. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms of these effects are still being studied .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSubsequent steps may involve cyclization reactions catalyzed by gold or other catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis techniques. This approach can enhance reaction rates and yields, making the process more efficient. The use of robust and scalable reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, where an electrophile replaces a hydrogen atom in the aromatic ring.
Nucleophilic Aromatic Substitution: The chlorine atom in the compound can be substituted by nucleophiles under appropriate conditions.
Suzuki Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and nucleophiles such as amines or thiols. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions typically yield biaryl compounds, while nucleophilic aromatic substitution can produce various substituted derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5H-pyrrolo[3,2-d]pyrimidine
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- Pyridazine
- Pyrimidine
- Pyrazine
Uniqueness
Compared to similar compounds, 4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-4-3-6-7(10-4)8(9)12-5(2)11-6/h3,10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNXCCXQBKWANP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC(=N2)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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